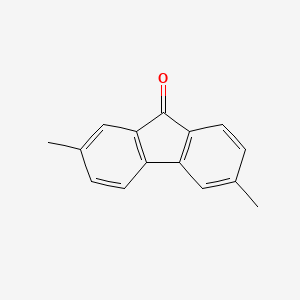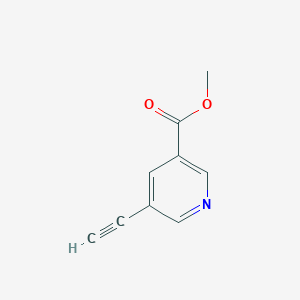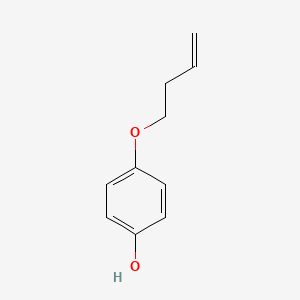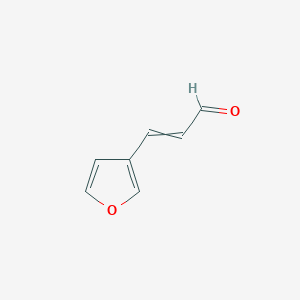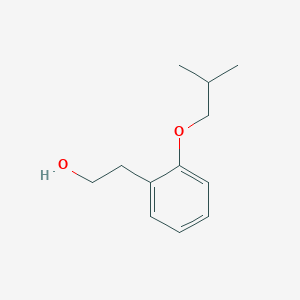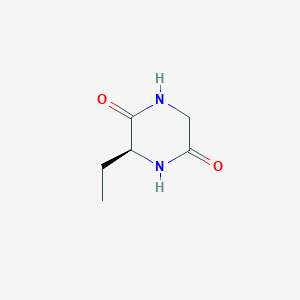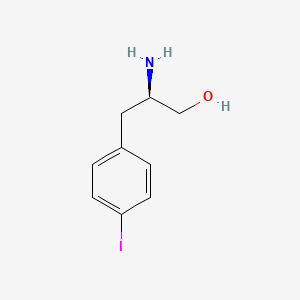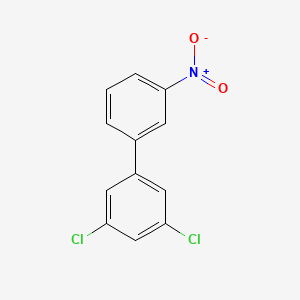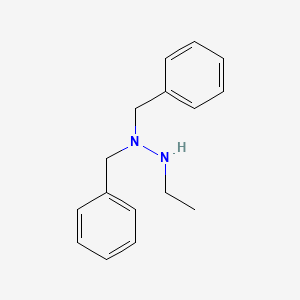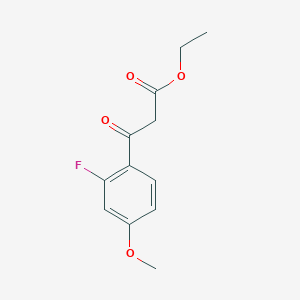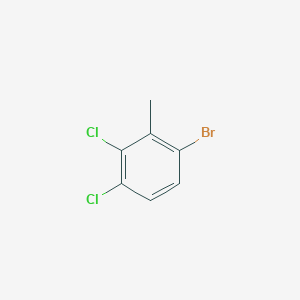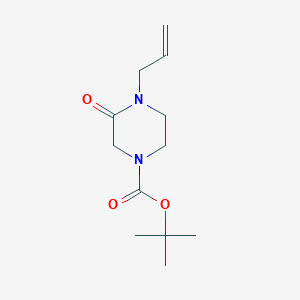
1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone
Übersicht
Beschreibung
The compound “1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone” appears to contain a propenyl group, a tert-butyloxycarbonyl group, and a piperazinone group . The propenyl group is a common functional group in organic chemistry with the formula CH=CHCH3 . The tert-butyloxycarbonyl group is often used in organic synthesis to protect amines. Piperazinones are a class of organic compounds containing a piperazine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups within the molecule. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the propenyl group, the tert-butyloxycarbonyl group, and the piperazinone ring. The propenyl group could potentially undergo reactions typical of alkenes, such as addition reactions . The tert-butyloxycarbonyl group could be removed under certain conditions to reveal a free amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. These properties could include solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of 1-Alkyl(Aralkyl)-4-acyl-2-piperazinones
This compound is used in the synthesis of 1-alkyl(aralkyl)-4-acyl-2-piperazinones, which are created by selective acylation of N-monosubstituted ethylenediamines. This process involves benzoyl and cyclohexylcarbonyl chlorides and chloroacetyl chloride in the presence of potassium tert-butylate, demonstrating its role in complex chemical synthesis (Tsizin, Sergovskaya, & Chernyak, 1986).
Asymmetric Synthesis of Alpha-branched 2-piperazinylbenzylamines
It's used in the synthesis of highly diastereomerically enriched alpha-branched N-Boc-2-piperazinylbenzyl-tert-butanesulfinamides. These compounds have applications in structure-activity studies for novel ligands of human melanocortin 4 receptor (Jiang et al., 2005).
Biological and Pharmaceutical Applications
Antimycobacterial Activity
Certain N-Arylpiperazines containing this compound show promising antimycobacterial activity, highlighting its potential in developing new treatments for mycobacterial infections (Goněc et al., 2017).
Potential in Antihypertensive Agents
Derivatives of this compound have been evaluated for their antihypertensive activity, indicating its potential use in the development of new medications for hypertension (Clark et al., 1983).
Material Science and Corrosion Inhibition
- Anticorrosive Properties: This compound has been studied for its anticorrosive properties, particularly in protecting carbon steel in corrosive environments, making it a candidate for industrial applications in corrosion inhibition (Praveen et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 3-oxo-4-prop-2-enylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-5-6-13-7-8-14(9-10(13)15)11(16)17-12(2,3)4/h5H,1,6-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVFHNJMAJLONX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

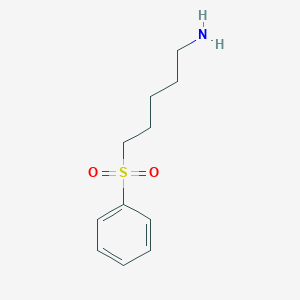
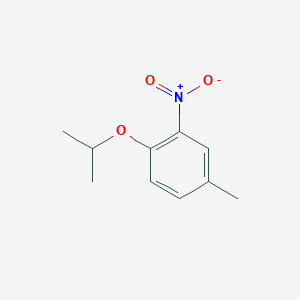
![4-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1396572.png)
